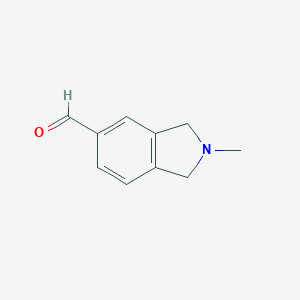

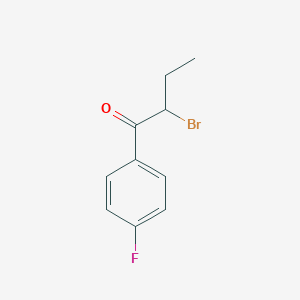

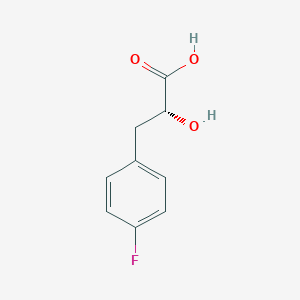

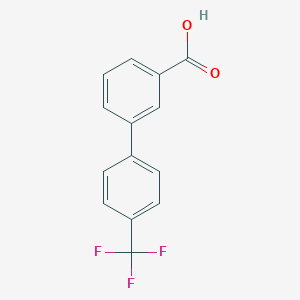

![molecular formula C7H4N4O4 B174885 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-09-6](/img/structure/B174885.png)

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, also known as 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, is a heterocyclic compound of nitrogen, oxygen, and carbon. It is a derivative of the pyridine family, which is a class of organic compounds that are composed of a six-membered ring of carbon atoms and nitrogen atoms, with one or more nitrogen atoms in the ring. 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is of interest due to its potential applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent probe in biochemical studies, and as a drug target in medicinal chemistry.

Applications De Recherche Scientifique

Synthesis of Novel Ligands

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. The synthesis involves a sequence of reactions starting from 2-chloro-3-nitropyridine, leading to the desired pyrazine derivatives (Weber, Bartsch, & Erker, 2002).

Cancer Treatment

New 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and proposed as KRAS covalent inhibitors, showing potential for treating cancer and other diseases associated with KRAS activity (De, 2022).

Synthesis with Chiral Substituents

A synthesis method for derivatives of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione with chiral substituents at the nitrogen atom has been developed. This method includes steps like nucleophilic substitution, reduction of nitro groups, and intramolecular cyclization (Kurkin, Bukhryakov, & Yurovskaya, 2009).

Quantum Chemical Studies

Quantum chemical studies on the structures and properties of nitro derivatives of symmetric pyrazino-dicycloureas have been conducted. These studies provide valuable data for the design and synthesis of high-energy density compounds (Ma, Liu, & Yao, 2014).

Synthesis of Dipyridopyrazines

Research on the synthesis of new dipyridopyrazines, which are derivatives of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, has been conducted. This involved reductive cyclization and provided derivatives with a tricyclic structure (Savelli & Boido, 1992).

Propriétés

IUPAC Name |

7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-6-7(13)10-5-4(9-6)1-3(2-8-5)11(14)15/h1-2H,(H,9,12)(H,8,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAAGBYLDXVMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=O)C(=O)N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444718 |

Source

|

| Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

CAS RN |

144435-09-6 |

Source

|

| Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.